molecular formula C14H16ClN3O3 B1530619 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide CAS No. 1379811-27-4

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide

Cat. No. B1530619
CAS RN: 1379811-27-4
M. Wt: 309.75 g/mol
InChI Key: FHJAOUSLJPCTIJ-UHFFFAOYSA-N
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Description

“2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide” is a chemical compound with the CAS Number: 1379811-27-4 . It has a molecular weight of 309.75 .


Molecular Structure Analysis

The IUPAC name of the compound is 2-[1-(chloroacetyl)-3-oxo-2-piperazinyl]-N-phenylacetamide . The InChI code is 1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.75 . It is stored at a temperature of 28 C .

Scientific Research Applications

Pharmacological Potential

Research into compounds with similar structural characteristics, such as diketopiperazines (DKPs), has shown that these molecules exhibit a wide range of bioactive properties, potentially including antitumor, neuroprotective, immune-modulating, and metabolic regulatory activities. These findings suggest that "2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide" could be explored for similar pharmacological applications, given the importance of structural motifs in determining biological activity (Wang et al., 2013).

Environmental and Toxicological Studies

The study of environmental hazards and therapeutic applications of compounds such as Dichloroacetate (DCA) indicates a dual role for chemicals depending on their concentration and application context. This duality suggests that "2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide" might also possess unique environmental or therapeutic roles worth investigating, especially in relation to human health and potential environmental impact (Stacpoole, 2010).

properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJAOUSLJPCTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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